(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(3-(pyridin-2-yloxy)phenyl)methanone
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Description
(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(3-(pyridin-2-yloxy)phenyl)methanone is a useful research compound. Its molecular formula is C24H21N5O3 and its molecular weight is 427.464. The purity is usually 95%.
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Biological Activity
The compound (3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(3-(pyridin-2-yloxy)phenyl)methanone, also known by its chemical structure C17H15N3O2, has garnered attention for its potential biological activities. This article reviews the synthesis, biological screening, and molecular modeling studies that highlight its pharmacological properties.
Synthesis of the Compound
The synthesis of this compound generally involves the reaction of azetidine derivatives with phenoxymethyl triazole and pyridinyl phenyl methanone. The synthetic routes often utilize various reagents and conditions to optimize yield and purity. For instance, one method includes the use of copper-catalyzed azide-alkyne cycloaddition (CuAAC), which is a common approach for synthesizing triazole-linked compounds .
Antimicrobial Activity
Research indicates that compounds containing triazole rings exhibit significant antimicrobial properties. A study demonstrated that derivatives similar to the target compound showed potent activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of cell wall synthesis or interference with nucleic acid metabolism .
Anticancer Activity
The compound has also been evaluated for its anticancer potential. In vitro studies have shown that it inhibits the proliferation of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The compound's efficacy is often measured by IC50 values, indicating the concentration required to inhibit cell growth by 50%. Preliminary results suggest that it exhibits a dose-dependent response in cancer cell lines .
Anti-inflammatory Activity
Another significant aspect of the biological activity of this compound is its anti-inflammatory effects. In vitro assays measuring COX-1 and COX-2 inhibition have revealed that certain derivatives can effectively reduce inflammatory markers. For example, compounds similar to the target have demonstrated IC50 values in the micromolar range against COX enzymes, suggesting a promising anti-inflammatory profile .
Case Study 1: Antimicrobial Screening
In a study assessing a series of triazole derivatives, it was found that those with phenoxy groups exhibited enhanced antibacterial activity compared to their non-substituted counterparts. The study utilized disk diffusion methods to evaluate the effectiveness against E. coli and S. aureus, showing significant inhibition zones for selected compounds .
Case Study 2: Anticancer Efficacy
A comparative study involving various azetidine derivatives highlighted that those containing triazole moieties showed superior cytotoxicity against A549 cells. The researchers employed MTT assays to determine cell viability post-treatment with varying concentrations of the compounds. Results indicated that the presence of both triazole and pyridine functionalities contributed to increased anticancer activity .
Molecular Modeling Studies
Molecular docking studies have been conducted to predict the binding affinity of the compound with target proteins involved in cancer progression and inflammation. These studies typically involve computational simulations that provide insights into how well the compound fits into the active sites of enzymes like COX-2 or kinases involved in tumor growth. The results often correlate well with experimental findings, supporting further development of these derivatives as therapeutic agents .
Properties
IUPAC Name |
[3-[4-(phenoxymethyl)triazol-1-yl]azetidin-1-yl]-(3-pyridin-2-yloxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N5O3/c30-24(18-7-6-10-22(13-18)32-23-11-4-5-12-25-23)28-15-20(16-28)29-14-19(26-27-29)17-31-21-8-2-1-3-9-21/h1-14,20H,15-17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDDLNZLJDVDYLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC(=CC=C2)OC3=CC=CC=N3)N4C=C(N=N4)COC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.